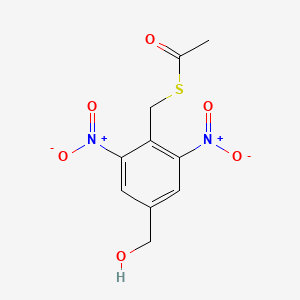

4-Acetylsulfanylmethyl-3,5-dinitrobenzyl alcohol

Cat. No. B8532560

M. Wt: 286.26 g/mol

InChI Key: HZYJCUPOESYYLY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06815567B2

Procedure details

4-bromomethyl-3,5-dinitro benzyl alcohol(800 mg, 2.75 mmol), anhydrous ethanol(10 ml) and potassium thioacetate(380 mg, 3.3 mmol) were charged into a 200 ml 2-neck round bottom flask equipped with condenser, dropping funnel and stirrer and put in an oil bath maintaining 150° C. and having thermocouple. The resulting mixture solution was heated at 100° C. for 30 minutes and cooled to ambient temperature. White solid formed during the reaction was filtered away and the filterate was concentrated by removing the solvent under reduced temperature. Pale yellow solid of 4-acetylsulfanylmethyl-3,5-dinitrobenzyl alcohol (710 mg, 2.48 mmol, yield 90%) was obtained by purification on a silica gel chromatography using 20% ethylacetate-hexane solvent system. Nuclear magnetic resonance (NMR) spectrum showed that the product has identical structure with compound V and the NMR data was set forth below.

Name

4-bromomethyl-3,5-dinitro benzyl alcohol

Quantity

800 mg

Type

reactant

Reaction Step One

Name

potassium thioacetate

Quantity

380 mg

Type

reactant

Reaction Step One

Yield

90%

Identifiers

|

REACTION_CXSMILES

|

Br[CH2:2][C:3]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:6]([CH2:7][OH:8])=[CH:5][C:4]=1[N+:14]([O-:16])=[O:15].[C:17]([O-:20])(=[S:19])[CH3:18].[K+]>C(O)C>[C:17]([S:19][CH2:2][C:3]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:6]([CH2:7][OH:8])=[CH:5][C:4]=1[N+:14]([O-:16])=[O:15])(=[O:20])[CH3:18] |f:1.2|

|

Inputs

Step One

|

Name

|

4-bromomethyl-3,5-dinitro benzyl alcohol

|

|

Quantity

|

800 mg

|

|

Type

|

reactant

|

|

Smiles

|

BrCC1=C(C=C(CO)C=C1[N+](=O)[O-])[N+](=O)[O-]

|

|

Name

|

potassium thioacetate

|

|

Quantity

|

380 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=S)[O-].[K+]

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

150 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

put in an oil bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting mixture solution was heated at 100° C. for 30 minutes

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to ambient temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

White solid formed during the reaction

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered away

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filterate was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by removing the solvent under reduced temperature

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)SCC1=C(C=C(CO)C=C1[N+](=O)[O-])[N+](=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 2.48 mmol | |

| AMOUNT: MASS | 710 mg | |

| YIELD: PERCENTYIELD | 90% | |

| YIELD: CALCULATEDPERCENTYIELD | 90.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |